REACTION_CXSMILES
|
[CH3:1][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[ClH:9].N1C=CC=CC=1>C(#N)C>[Cl:9][CH2:7][CH:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:8])[CH2:1]1 |f:1.2|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCC)=O
|
Name
|
|
Quantity
|
43.3 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under N2 at 82° C., overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
Di Bello et al., Synthesis, 1978, 227
|
Type
|
CUSTOM
|
Details
|
had been triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was partially concentrated
|
Type
|
ADDITION
|
Details
|
poured into brine (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (4×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified on a Biotage flash chromatography system (15% ethyl acetate in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1CC(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 91 mmol | |
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 73.1% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |